1-(三异丙基甲硅烷基)-1H-吲哚-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

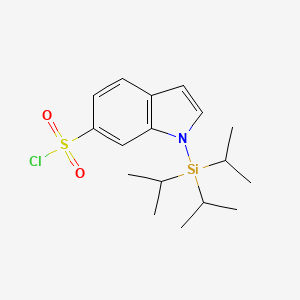

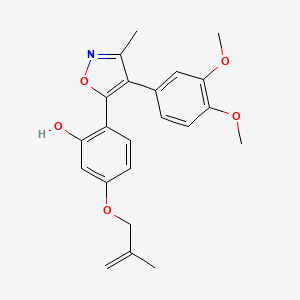

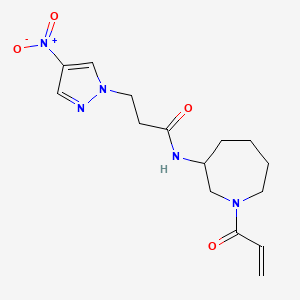

“1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride” is a complex organic compound. It seems to contain an indole ring, which is a common structure in many natural products and pharmaceuticals. The triisopropylsilyl group is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the indole ring, with the triisopropylsilyl group attached at the 1-position and the sulfonyl chloride group at the 6-position .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo substitution reactions . The triisopropylsilyl group is generally stable but can be removed under certain conditions .

科学研究应用

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be employed in the preparation of 3-nitropyrrole , a building block for more complex molecules .

Electrophilic Substitution Reactions

1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride: participates in electrophilic substitution reactions, specifically at the β-position. This is useful for introducing various electrophilic groups like Br+ , I+ , and NO2+ into the indole ring, which can lead to the development of new compounds with potential biological activity .

Perfluoroalkylation Reactions

In medicinal chemistry, perfluoroalkyl groups are often introduced to molecules to enhance their properties. This compound serves as a reagent in perfluoroalkylation reactions, allowing for the incorporation of perfluoroalkyl groups into other molecules, potentially leading to compounds with improved pharmacokinetic properties .

Vilsmeier Formylation Reactions

The compound is also used in Vilsmeier formylation reactions, which are essential for introducing formyl groups into aromatic compounds. This reaction is significant in the synthesis of aldehydes, which are key intermediates in the production of fragrances, dyes, and pharmaceuticals .

Nucleoside Analogues Synthesis

It plays a role in the synthesis of nucleoside analogues, such as 1-(2′-deoxy-β-D-ribofuranosyl)-3-nitropyrrole . These analogues are important in antiviral and anticancer research, as they can mimic the structure of natural nucleosides and interfere with DNA or RNA synthesis .

Organometallic Chemistry

In organometallic chemistry, 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride is used to introduce silyl groups into organic molecules. This modification can protect reactive sites during chemical synthesis or modify the physical and chemical properties of compounds .

Development of Liquid Crystals

The compound’s ability to undergo electrophilic substitution reactions makes it a candidate for the development of liquid crystals. These materials are essential for display technologies, such as those used in smartphones and televisions .

Research in Nonlinear Optics

Finally, the compound may find applications in the field of nonlinear optics. By modifying the indole ring through various reactions, researchers can create materials with unique optical properties that are useful in laser technology and optical data storage .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-tri(propan-2-yl)silylindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2SSi/c1-12(2)23(13(3)4,14(5)6)19-10-9-15-7-8-16(11-17(15)19)22(18,20)21/h7-14H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXNRHIOGIMWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride](/img/structure/B2945923.png)

![Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate](/img/structure/B2945924.png)

![1,3-Diethyl 2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}propanedioate](/img/structure/B2945929.png)

![8-amino-3-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2945930.png)

![2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2945940.png)